molecular formula C12H13N3O3S B5706362 3-[1-[(aminocarbonyl)amino]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid

3-[1-[(aminocarbonyl)amino]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid

Cat. No. B5706362
M. Wt: 279.32 g/mol
InChI Key: NDIISXWKSSFYMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-[(aminocarbonyl)amino]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid is a chemical compound that has gained significant attention in the field of scientific research. It is a pyrrole-based molecule that has been synthesized and studied extensively due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-[1-[(aminocarbonyl)amino]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid is not fully understood. However, it has been suggested that the compound may act by inhibiting enzymes involved in the production of inflammatory mediators. It may also act by modulating the expression of genes involved in the regulation of cell growth and differentiation.
Biochemical and physiological effects:
Studies have shown that 3-[1-[(aminocarbonyl)amino]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid has significant biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines and to possess antibacterial and antifungal properties. The compound has also been shown to reduce inflammation and oxidative stress in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[1-[(aminocarbonyl)amino]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid in lab experiments is its potential therapeutic applications. The compound has been shown to possess a range of biological activities, making it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for the study of 3-[1-[(aminocarbonyl)amino]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid. One potential area of research is the development of new synthetic methods to improve the yield and purity of the compound. Another area of research is the investigation of the compound's potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of the compound and to identify any potential side effects or limitations for its use in drug development.
Conclusion:
In conclusion, 3-[1-[(aminocarbonyl)amino]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid is a pyrrole-based compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound has been shown to possess antimicrobial, antitumor, and anti-inflammatory properties, and has potential use in the treatment of neurodegenerative diseases. While there are some limitations to using this compound in lab experiments, further research is needed to fully understand its potential and to develop new synthetic methods for its production.

Synthesis Methods

The synthesis of 3-[1-[(aminocarbonyl)amino]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid involves the reaction of 2-acetylthiophene with ethyl acetoacetate in the presence of a base to form 5-(2-thienyl)-1H-pyrrole-2-carbaldehyde. This intermediate is then reacted with aminoacetone to form the final product. The yield of the synthesis process is around 50%, and the purity of the compound can be improved through recrystallization.

Scientific Research Applications

3-[1-[(aminocarbonyl)amino]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid has been studied extensively in the field of medicinal chemistry due to its potential therapeutic applications. It has been shown to possess antimicrobial, antitumor, and anti-inflammatory properties. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

3-[1-(carbamoylamino)-5-thiophen-2-ylpyrrol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c13-12(18)14-15-8(4-6-11(16)17)3-5-9(15)10-2-1-7-19-10/h1-3,5,7H,4,6H2,(H,16,17)(H3,13,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDIISXWKSSFYMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(N2NC(=O)N)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(carbamoylamino)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid

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